Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) is a macrocyclic lactone compound that was first isolated from the soil bacterium Streptomyces hygroscopicus in 1972. This compound has garnered significant attention due to its wide range of biological activities, including immunosuppressive, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) involves multiple steps, starting from the fermentation of Streptomyces hygroscopicus to produce rapamycin. The compound is then chemically modified to introduce the 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) groups. Specific reaction conditions and reagents used in these steps are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes followed by purification and chemical modification. The fermentation process is optimized to maximize the yield of rapamycin, which is then subjected to further chemical reactions to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups, impacting the compound’s stability and reactivity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, resulting in structurally diverse compounds .
Scientific Research Applications
Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study complex organic synthesis and reaction mechanisms.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its potential in treating various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and biotechnological applications.
Mechanism of Action
The mechanism of action of Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) involves inhibition of the mechanistic target of rapamycin (mTOR) protein kinase. This inhibition affects various cellular processes, including cell growth, proliferation, and survival. The compound binds to the FK506-binding protein 12 (FKBP12), forming a complex that inhibits mTOR activity .
Comparison with Similar Compounds
Similar Compounds
Sirolimus (Rapamycin): The parent compound from which Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) is derived.
Everolimus: A derivative of rapamycin with similar immunosuppressive properties.
Temsirolimus: Another rapamycin derivative used in cancer treatment.
Uniqueness
Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) is unique due to its specific chemical modifications, which enhance its stability and bioavailability compared to other rapamycin derivatives. These modifications also allow for more targeted therapeutic applications, making it a valuable compound in both research and clinical settings .
Biological Activity
Rapamycin, also known as sirolimus, is a macrolide compound initially discovered as an antifungal agent. Its derivatives, including Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) , have gained attention for their biological activities, particularly in immunosuppression and cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) is a derivative of rapamycin that features modifications at the 31 and 42 positions. These modifications enhance its solubility and bioavailability. The compound's structure can be summarized as follows:
- Molecular Formula : C₃₇H₅₃O₉
- Molecular Weight : 605.81 g/mol
- CAS Number : 1401284-72-7
The compound is synthesized through regioselective esterification processes that allow for the selective modification of hydroxyl groups on the rapamycin molecule .
Rapamycin and its derivatives exert their biological effects primarily through the inhibition of the mTOR (mechanistic target of rapamycin) pathway. This pathway plays a crucial role in cell growth, proliferation, and survival. The inhibition of mTOR leads to:
- Reduced protein synthesis : By inhibiting mTORC1, rapamycin decreases the translation of proteins involved in cell cycle progression.
- Autophagy induction : The inhibition of mTORC1 also promotes autophagy, a cellular process that degrades and recycles cellular components.
- Immune modulation : Rapamycin suppresses T-cell activation and proliferation, making it valuable in transplant medicine to prevent organ rejection.
Immunosuppressive Effects
Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) has shown significant immunosuppressive properties in various studies:
- Transplantation Studies : In a study involving renal transplant recipients, rapamycin was effective in reducing acute rejection rates when used in combination with other immunosuppressants .
Antitumor Activity
The compound has been investigated for its potential in cancer therapy:
- Preclinical Models : In animal models of cancer, rapamycin derivatives have demonstrated tumor growth inhibition by inducing cell cycle arrest and apoptosis in cancer cells .
Case Studies
- Kidney Transplantation : A clinical trial involving patients receiving kidney transplants showed that those treated with rapamycin experienced lower rates of acute rejection compared to those on traditional immunosuppressants alone .
- Cancer Treatment : In a Phase II clinical trial for patients with advanced renal cell carcinoma, rapamycin analogs were associated with prolonged progression-free survival compared to standard therapies .
Data Table
The following table summarizes key findings related to the biological activity of Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate):
Study Type | Application Area | Key Findings |
---|---|---|
Clinical Trial | Kidney Transplantation | Reduced acute rejection rates |
Preclinical Study | Cancer Therapy | Induced apoptosis in tumor cells |
Case Report | Organ Transplantation | Successful long-term graft survival |
Phase II Trial | Renal Cell Carcinoma | Prolonged progression-free survival |
Properties
CAS No. |
1401284-72-7 |
---|---|
Molecular Formula |
C₆₇H₁₀₃NO₁₉ |
Molecular Weight |
1226.53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.